![molecular formula C9H13ClN4 B185294 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine CAS No. 749898-92-8](/img/structure/B185294.png)
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Overview
Description
“2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular weight of 212.68 . It is a powder at room temperature .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine (S5 and U5) was achieved by heating a stirred solution of 7(a-b)(94 mmol) and K2CO3 (60 mmol) in CHCl3 (70 mL), to which propargyl bromide (150 mmol) was added at room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 212.68 .Scientific Research Applications
Synthesis and Reactivity
- Regioselective Synthesis : Compounds with N-methylpiperazine fragments, including those similar to 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, have been synthesized through regioselective reactions, indicating potential for creating targeted derivatives for various applications .
Potential Therapeutic Applications
- Targeted Kinase Inhibitors : Derivatives of pyrimidine compounds have been explored as potential targeted kinase inhibitors (TKIs), which could suggest a role in therapeutic applications such as cancer treatment .
Chemical Modification and Derivatives
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine acts as a multikinase inhibitor . It binds to the active sites of CDK4 and ARK5, inhibiting their activity . This interaction disrupts the normal function of these kinases, leading to changes in cell cycle progression and energy metabolism .
Biochemical Pathways
The inhibition of CDK4 and ARK5 by 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine affects multiple biochemical pathways. The most significant of these is the cell cycle pathway . By inhibiting CDK4, the compound prevents the progression of the cell cycle from the G1 to the S phase . This leads to cell cycle arrest and can induce apoptosis, or programmed cell death .
Result of Action
The primary result of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine’s action is the induction of apoptosis in tumor cells . By inhibiting key kinases involved in cell cycle progression and energy metabolism, the compound disrupts normal cellular processes, leading to cell death .
Safety and Hazards
Future Directions
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . This suggests that “2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine” could be a valuable starting material for the synthesis of new compounds with potential biological activity.
properties
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSDRFQCEQEWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364899 | |
Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
CAS RN |
749898-92-8 | |
Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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